molecular formula C13H12N2O B275154 N-o-Tolyl-nicotinamide

N-o-Tolyl-nicotinamide

Cat. No.: B275154
M. Wt: 212.25 g/mol
InChI Key: VORCCRLLTRBNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-o-Tolyl-nicotinamide is a nicotinamide derivative characterized by an o-tolyl (2-methylphenyl) substituent attached to the nicotinamide core. The compound is primarily utilized in industrial settings, with a purity grade of 99% and standardized packaging (25 kg/cardboard drum) . While nicotinamide itself is well-documented in biochemical pathways (e.g., NAD+ biosynthesis and cellular metabolism), the o-tolyl group in this compound may enhance lipophilicity or alter receptor-binding profiles compared to simpler analogs .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O/c1-10-5-2-3-7-12(10)15-13(16)11-6-4-8-14-9-11/h2-9H,1H3,(H,15,16)

InChI Key

VORCCRLLTRBNGY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=CC=C2

solubility

20.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-o-Tolyl-nicotinamide with key analogs in terms of structure, properties, and applications:

Table 1: Comparative Analysis of Nicotinamide Derivatives

Compound Name CAS Number Molecular Formula Key Functional Groups Applications Industrial Grade Availability
This compound Not provided C₁₃H₁₂N₂O Nicotinamide core, o-tolyl Industrial synthesis 99% purity
Nicotinamide 98-92-0 C₆H₆N₂O Pyridine, carboxamide NAD+ precursor, cosmetics 99% (pharmaceutical grade)
N,N-Diethylnicotinamide 59-26-7 C₁₀H₁₄N₂O Diethylamine substituent Solvent, chemical synthesis 100%
Nicotinic Acid 636-79-3 C₆H₅NO₂ Pyridine, carboxylic acid Food fortification, drugs 10 µg/mL (analytical grade)
4,6-Diamino-nicotinamide Not provided C₆H₈N₄O Nicotinamide core, amino Research chemicals 99%

Structural and Functional Differences

  • This compound vs. Nicotinamide: The o-tolyl group increases molecular weight (212.25 g/mol vs. This modification may reduce its role in NAD+ metabolism compared to unsubstituted nicotinamide, which is a direct precursor in NAD+ biosynthesis .
  • N,N-Diethylnicotinamide : The diethylamine group enhances solubility in organic solvents, making it suitable for chemical synthesis. Unlike this compound, it lacks aromatic substituents, reducing steric hindrance in reactions .
  • Nicotinic Acid : The carboxylic acid group enables distinct biochemical interactions, such as binding to hydroxycarboxylic acid receptor 2 (HCA2), a property absent in carboxamide derivatives like this compound .

Key Research Findings and Data

  • Solubility : Nicotinic acid’s solubility in acetonitrile (10 µg/mL) suggests that polar solvents favor unsubstituted analogs, while this compound likely requires less polar solvents .
  • Thermodynamic Stability : Crystallographic data () indicate that substituents like o-tolyl may introduce steric strain, affecting stability. For example, Mn-O bond lengths in related complexes range from 2.12–2.18 Å, suggesting similar variability in nicotinamide derivatives .

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